Palmitate de vinyle

Vue d'ensemble

Description

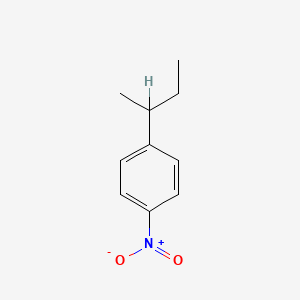

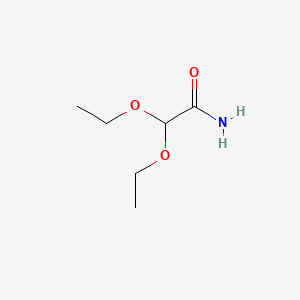

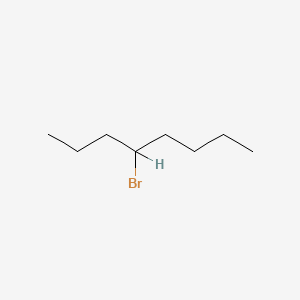

Vinyl palmitate, also known as vinyl hexadecanoate, is a chemical compound with the molecular formula C18H34O2 . It has a molecular weight of 282.5 .

Synthesis Analysis

Vinyl palmitate can be synthesized from vinyl fatty acids and sugars with enzyme as a catalyst . Lipase from Thermomyces lanuginosus (TL) was found to be the most suitable for the synthesis of puerarin palmitate . The reaction order of the three hydroxyl groups was C6-OH > C2-OH > C3-OH .

Molecular Structure Analysis

The molecular structure of vinyl palmitate is available as a 2D Mol file .

Chemical Reactions Analysis

The molecule of the synthesized puerarin palmitate was identified by various analyses such as liquid chromatography–mass spectrometry (LC–MS), Fourier-transform infrared spectroscopy (FT-IR), and carbon-13 nuclear magnetic resonance (13C NMR) .

Physical And Chemical Properties Analysis

Vinyl palmitate is a white to almost white powder to lump . It has a molecular weight of 282.4614 .

Applications De Recherche Scientifique

Synthèse de tensioactifs bio-sourcés non ioniques

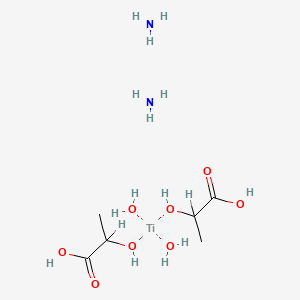

Le palmitate de vinyle est utilisé dans la synthèse d'esters de sucre d'acides gras, qui sont d'importants tensioactifs bio-sourcés non ioniques. Ces tensioactifs sont synthétisés à partir d'acides gras vinyliques et de sucres par catalyse enzymatique. La réaction entre le this compound et le glucose, catalysée par la lipase, a été optimisée pour la production de 6-O-glucose palmitate. Ce composé présente des propriétés telles que la non-toxicité et la biodégradabilité, ce qui le rend adapté à des applications dans l'alimentation, les produits pharmaceutiques, les détergents et les cosmétiques .

Immobilisation enzymatique

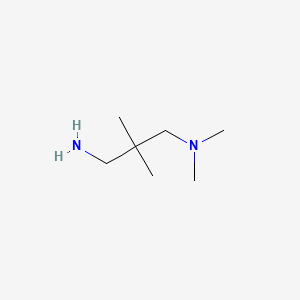

Le composé joue un rôle dans l'immobilisation des lipases sur divers supports. L'alcool polyvinylique (PVA), lorsqu'il est fonctionnalisé ou combiné à d'autres matériaux comme l'alginate, la chitine et l'hydroxypropylméthylcellulose (HPMC), peut immobiliser les lipases. Ce processus est important pour la récupération et la stabilisation du biocatalyseur, qui est ensuite appliqué dans différents types de bioréacteurs .

Systèmes de délivrance de médicaments

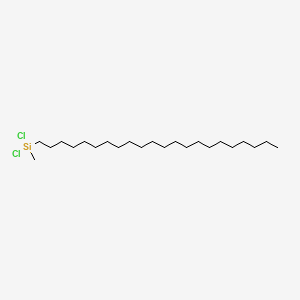

Les lipides solides, y compris le this compound, sont rapportés pour avoir des applications dans les systèmes de délivrance de médicaments. Ces systèmes utilisent le lipide solide comme matrice pour la libération contrôlée des médicaments. La polyvalence des lipides solides permet leur utilisation sous diverses formes telles que les nanoparticules, ce qui peut améliorer la biodisponibilité et l'efficacité des composés pharmaceutiques .

Mécanisme D'action

Target of Action

Vinyl palmitate, also known as Palmitic acid vinyl ester, is a lipophilic compound It’s known that palmitic acid, a closely related compound, interacts with various proteins and lipids within cellular membranes . It’s reasonable to infer that Vinyl palmitate may have similar targets, given its structural similarity to palmitic acid.

Mode of Action

Palmitic acid, a closely related compound, is known to influence protein interactions within lipid bilayers . Palmitic acid can affect how proteins interact with other proteins and lipids in a membrane compartment . The reversibility of palmitoylation, a process involving the addition of palmitic acid to proteins, allows different modes of trafficking between membrane compartments . Given the structural similarity, Vinyl palmitate might exhibit similar interactions with its targets.

Biochemical Pathways

Palmitic acid, a closely related compound, is known to induce endoplasmic reticulum (er) stress and autophagy . ER stress activates the unfolded protein response (UPR), which handles stimuli such as aggregated proteins or unfolded proteins in the ER lumen . Vinyl palmitate, due to its structural similarity to palmitic acid, may potentially influence similar biochemical pathways.

Pharmacokinetics

Its molecular formula is c18h34o2, and it has a molecular weight of 282461 Da These properties may influence its bioavailability and pharmacokinetics

Result of Action

Palmitic acid, a closely related compound, is known to modulate diverse cellular processes including insulin and leptin resistance, endoplasmic reticulum (er) stress, and apoptosis . Given the structural similarity, Vinyl palmitate might have similar effects on cellular processes.

Action Environment

It’s worth noting that the production and use of vinyl compounds, including vinyl palmitate, have environmental implications . The resurgence of vinyl products has raised concerns about their environmental impact, particularly in terms of sustainability and waste management . These environmental factors could potentially influence the action and stability of Vinyl palmitate.

Safety and Hazards

Orientations Futures

The transesterification of cellulose with vinyl esters in ionic liquid media is suggested as a prospective environmentally friendly alternative to conventional esterification . Various long-chain cellulose esters (laurate, myristate, palmitate, and stearate) with a degree of substitution (DS) up to 1.8 have been synthesized in novel distillable ionic liquid .

Propriétés

IUPAC Name |

ethenyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h4H,2-3,5-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRIYYLGNDXVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

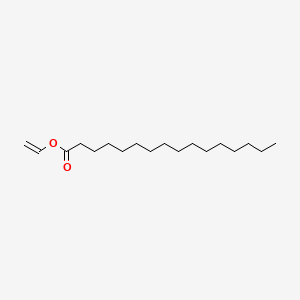

CCCCCCCCCCCCCCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30398-71-1 | |

| Record name | Hexadecanoic acid, ethenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30398-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3061005 | |

| Record name | Hexadecanoic acid, ethenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

693-38-9 | |

| Record name | Vinyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecanoic acid, ethenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanoic acid, ethenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vinyl palmitate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J44FD9L9CY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propanenitrile, 3,3'-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B1583696.png)

![1-[Bis[3-(dimethylamino)propyl]amino]propan-2-ol](/img/structure/B1583699.png)

![2-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol](/img/structure/B1583700.png)